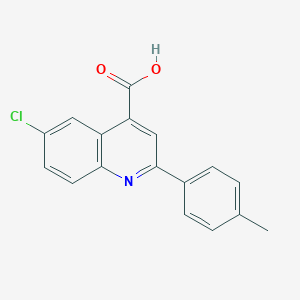
Oxalyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalyl phosphate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive and unstable molecule that is synthesized through a complex process. In
Applications De Recherche Scientifique
Oxalyl phosphate has been studied extensively for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including the synthesis of organic compounds and the modification of biomolecules. It has also been used in the development of new materials and in the study of enzyme kinetics.
Mécanisme D'action
The mechanism of action of oxalyl phosphate is complex and not fully understood. It is known to react with a variety of biomolecules, including proteins and nucleic acids. It is thought to form covalent bonds with these molecules, leading to changes in their structure and function. The exact mechanism of action is still the subject of ongoing research.
Biochemical and Physiological Effects:
Oxalyl phosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to cause DNA damage and to induce apoptosis in certain cell types. The exact biochemical and physiological effects of oxalyl phosphate are still the subject of ongoing research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of oxalyl phosphate in lab experiments has several advantages and limitations. One advantage is its high reactivity, which makes it useful in a variety of chemical reactions. However, its instability and reactivity also make it difficult to handle and store. Additionally, the potential toxicity of oxalyl phosphate must be taken into consideration when using it in lab experiments.
Orientations Futures
There are many potential future directions for research on oxalyl phosphate. One area of research could focus on the development of new synthetic routes for the compound, which could make it more accessible to researchers. Another area of research could focus on the development of new applications for oxalyl phosphate, such as in the study of enzyme kinetics or the modification of biomolecules. Additionally, further research is needed to fully understand the biochemical and physiological effects of oxalyl phosphate, as well as its potential toxicity.
Méthodes De Synthèse
Oxalyl phosphate is synthesized through a multistep process that involves the reaction of oxalyl chloride with phosphorus pentoxide. The resulting product is a highly reactive and unstable molecule that must be handled with care. The synthesis process is complex and requires specialized equipment and expertise.
Propriétés
Numéro CAS |
110403-67-3 |
|---|---|
Nom du produit |
Oxalyl phosphate |
Formule moléculaire |
C2H3O7P |
Poids moléculaire |
170.01 g/mol |
Nom IUPAC |
2-oxo-2-phosphonooxyacetic acid |
InChI |
InChI=1S/C2H3O7P/c3-1(4)2(5)9-10(6,7)8/h(H,3,4)(H2,6,7,8) |
Clé InChI |
GDCDGEKZLMVRIQ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)OP(=O)(O)O)O |
SMILES canonique |
C(=O)(C(=O)OP(=O)(O)O)O |
Synonymes |
Oxalyl phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



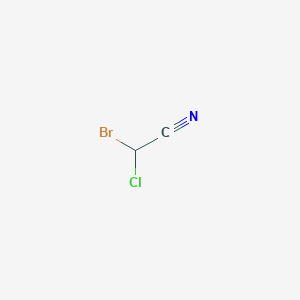
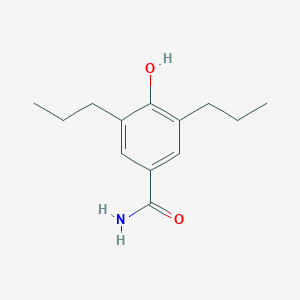

![6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B24980.png)
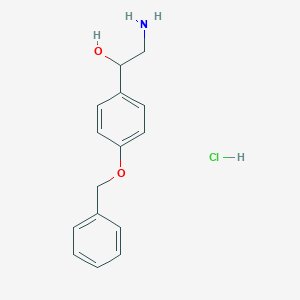
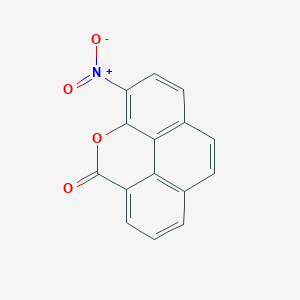

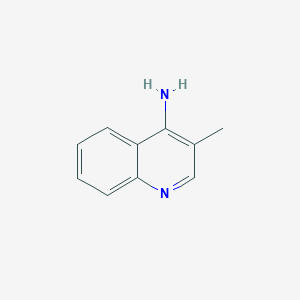
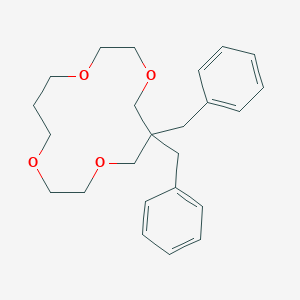
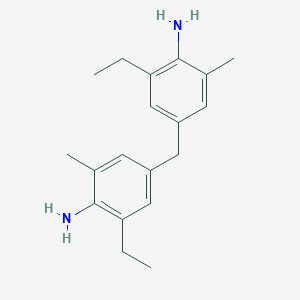

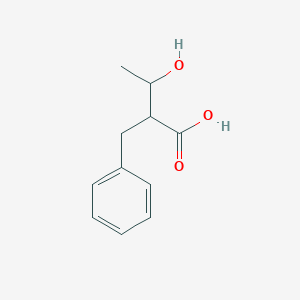
![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
